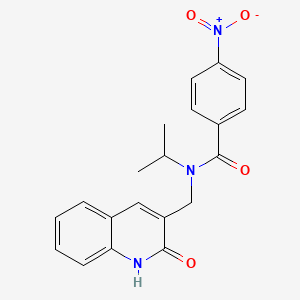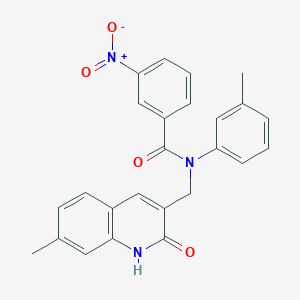![molecular formula C19H23N3O4S B7701679 4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide CAS No. 700855-15-8](/img/structure/B7701679.png)
4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide” is a derivative of o-benzoylaminobenzoic acid amides . It is a highly biologically active compound that possesses anxiolytic activity and has low toxicity .
Synthesis Analysis
The synthesis of this compound involves a multi-step process. The starting materials used are anthranylamide and propionic anhydride . The hydrolysis of anthranylamide is carried out in an alkaline medium, followed by Schotten–Bauman acylation . The final step involves the preparation of 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide, where the polar aprotic solvent DMF is replaced by the less toxic and more environmentally friendly DMSO .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the hydrolysis of anthranylamide and the Schotten–Bauman acylation . The reaction of 2-phenylbenzoxazinone-4 with aromatic amines is also involved, but it is accompanied by a competitive reaction to form quinazolinone-4 derivatives .Direcciones Futuras
The development of economically lucrative and ecologically benign methods for preparing new anxiolytic drugs to replace those that have become ineffective or produce dangerous side effects is necessary . The optimized synthetic method for this compound is more technologically accessible, economically lucrative, and ecologically benign than previously described methods . This compound could be used to manufacture the active pharmaceutical ingredient (API) for further pharmacological studies .
Mecanismo De Acción
Target of Action
It’s known that similar compounds often interact with specific proteins or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
It’s likely that it interacts with its targets through a process of binding or inhibition, which can alter the function of the target and lead to changes in cellular processes .
Biochemical Pathways
Based on its structure and the known actions of similar compounds, it may be involved in a variety of biochemical reactions, potentially influencing multiple pathways .
Pharmacokinetics
Factors such as solubility, stability, and molecular size typically play a role in a compound’s pharmacokinetics .
Result of Action
It’s known that similar compounds can have a variety of effects, ranging from altering enzyme activity to modulating signal transduction pathways .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .
Propiedades
IUPAC Name |
4-[3-[4-(propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13(2)22-27(25,26)17-10-3-14(4-11-17)5-12-18(23)21-16-8-6-15(7-9-16)19(20)24/h3-4,6-11,13,22H,5,12H2,1-2H3,(H2,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFIRKUJUYPEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

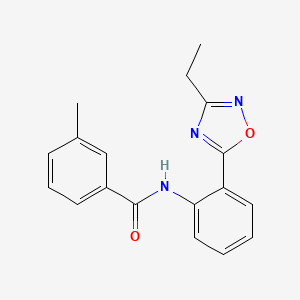

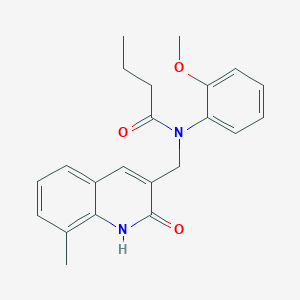
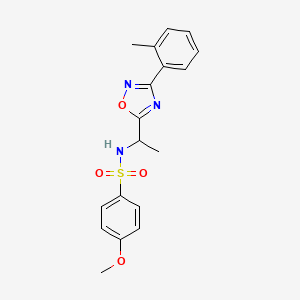
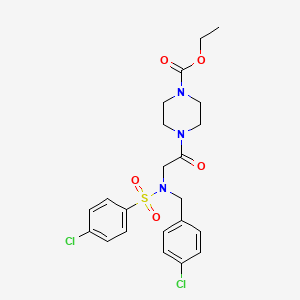
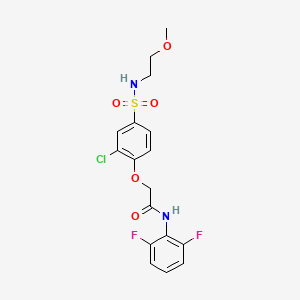
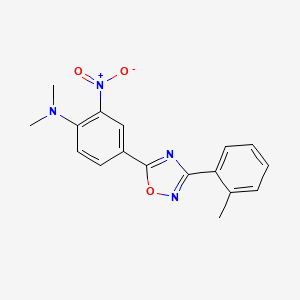
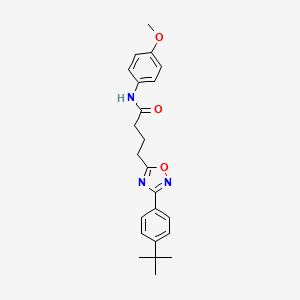

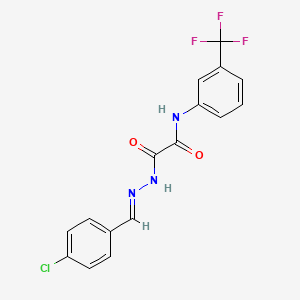
![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)
![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
